molecular formula C5H9N3O B2890456 3-methoxy-1-methyl-1H-pyrazol-4-amine CAS No. 1431962-46-7; 332069-74-6

3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B2890456
CAS No.: 1431962-46-7; 332069-74-6
M. Wt: 127.147
InChI Key: BRXSXFLSHMQQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-1-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.147. The purity is usually 95%.
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Properties

IUPAC Name

3-methoxy-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-3-4(6)5(7-8)9-2/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXSXFLSHMQQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methoxy-1-methyl-4-nitropyrazole (2.9 g) was dissolved in MeOH (100 ml) at room temperature and Pd/C (0.58 g, 50% wet) was added. The solution was purged with nitrogen for 10 minutes, followed by hydrogen for 2.5 hours. The reaction mixture was filtered through a cake of celite, washed with EtOAc (200 ml) and the volatiles removed under vacuum to give the crude product as a deep red oil. Column chromatography (SiO2; 50:50, EtOAc:heptane), followed by further purification via a ‘catch and release’ method (2 g isolute flash SCX-2, eluting with 100% MeOH then methanolic ammonia (0.5 M to 7 M) furnished 3-methoxy-1-methylpyrazol-4-amine as a deep blue liquid (0.551 g). NMR Spectrum: (CDCl3) 2.35 (m, 2H), 3.62 (s, 3H), 3.94 (s, 3H), 6.83 (s, 1H); Mass spectrum: MH+ 128.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.58 g
Type
catalyst
Reaction Step Two

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